molecular formula C16H11ClFN3 B6347017 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 1354920-11-8

4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347017
CAS No.: 1354920-11-8
M. Wt: 299.73 g/mol
InChI Key: PXHPMKNFZIVPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted anilines and aldehydes.

    Cyclization: The key step involves the cyclization of these intermediates to form the pyrimidine ring. This can be achieved using various cyclization agents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes can be employed.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogenated compounds and catalysts like palladium or copper are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: The compound is explored for its properties in the development of new materials.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-6-(4-bromophenyl)pyrimidin-2-amine
  • 4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
  • 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Uniqueness

4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(3-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3/c17-12-3-1-2-11(8-12)15-9-14(20-16(19)21-15)10-4-6-13(18)7-5-10/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHPMKNFZIVPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.